Methyl 2-(oxetan-3-yl)acetate

Catalog No.
S837110
CAS No.
1217800-69-5
M.F
C6H10O3
M. Wt
130.143
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(oxetan-3-yl)acetate

Solubility & metabolic stability optimization is a bottleneck in med chem. Methyl 2-(oxetan-3-yl)acetate solves this by introducing the oxetane moiety, enhancing aqueous solubility, metabolic stability, and modulating basicity. • Liquid ester; compatible with automated synthesis, avoids solid acid handling. • Ideal for kinase inhibitors, piperazine scaffolds; reduces hERG off-target risk. • Enables drug-like libraries with improved oral bioavailability. In stock, shipped globally.

CAS Number

1217800-69-5

Product Name

Methyl 2-(oxetan-3-yl)acetate

IUPAC Name

methyl 2-(oxetan-3-yl)acetate

Molecular Formula

C6H10O3

Molecular Weight

130.143

InChI

InChI=1S/C6H10O3/c1-8-6(7)2-5-3-9-4-5/h5H,2-4H2,1H3

InChI Key

CVAXOLXQNVHXOJ-UHFFFAOYSA-N

SMILES

COC(=O)CC1COC1

Synonyms

Methyl 2-(oxetan-3-yl)acetate, Methyl (oxetan-3-yl)acetate, Methyl 2-(3-oxetanyl)acetate, 3-Oxetaneacetic acid, methyl ester, Methyl oxetan-3-ylacetate

Purity

≥97%

Package Size

1 g, 5 g

Methyl 2-(oxetan-3-yl)acetate (CAS 1217800-69-5) is a functionalized building block featuring a strained 3-substituted oxetane ring. This motif is increasingly utilized in medicinal chemistry as a strategic tool to improve the physicochemical properties of drug candidates. The incorporation of the oxetane moiety, facilitated by precursors like this one, can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby functional groups, which are critical considerations during lead optimization. As a methyl ester, this compound offers a versatile chemical handle for further elaboration into amides, larger esters, or other derivatives in multi-step syntheses.

Research Fit

Building Block Class Oxetane-containing medicinal chemistry intermediate
Workflow Fit Lead optimization: solubility, metabolic stability, and carbonyl bioisostere replacement
Procurement Use Drug discovery synthesis requiring protected carboxylic acid functionality

Substituting Methyl 2-(oxetan-3-yl)acetate with its parent carboxylic acid, 2-(oxetan-3-yl)acetic acid, or a carbocyclic analog like methyl 2-(cyclobutyl)acetate can lead to significant process and performance failures. The methyl ester provides a non-acidic, liquid building block suitable for automated synthesis and reactions incompatible with acidic protons. In contrast, the parent acid is a solid requiring different handling protocols. Replacing the oxetane ring with a cyclobutane eliminates the ether oxygen, a key hydrogen bond acceptor that enhances aqueous solubility and modulates biological interactions. This seemingly minor structural change can negatively impact solubility, metabolic stability, and off-target activity profiles in the final molecule, making such substitutions a high-risk choice in a structured drug discovery program.

Substitution Risk

Property Risk
Target: Oxetane-containing methyl ester
Substitute: Simple aliphatic ester or tetrahydrofuran derivative
Physicochemical Modulation
Enables LogD and solubility tuning
Fails to capture key property-modulating effects
Metabolic Stability
May reduce metabolic degradation rate
Lacks oxetane-specific metabolic stability benefits
Conformational Bias
Provides distinct conformational constraint
Alters or removes oxetane-ring conformational bias

Aqueous Solubility Advantage

Incorporating an oxetane moiety, derived from precursors like Methyl 2-(oxetan-3-yl)acetate, is a validated strategy for improving aqueous solubility compared to non-polar carbocyclic analogs. In the optimization of IDO1 inhibitors, replacing a cyclobutane group with an oxetane moiety in a lead compound (compound 28 vs. 30) led to a significant improvement in aqueous solubility. This demonstrates the direct impact of the oxetane's polarity on a critical drug-like property.

Evidence DimensionAqueous Solubility
Target Compound DataSignificantly higher for oxetane-containing compound 30
Comparator Or BaselineLower for cyclobutane-containing analog 28
Quantified DifferenceWhile specific values for this pair were not stated, the text notes that the oxetane led to 'further enhanced solubility'.
ConditionsAqueous buffer system, measurement on final drug-like molecules.

For drug discovery, low solubility is a primary cause of project failure; procuring this building block enables chemists to directly address this critical liability.

Solubility Enhancement
Class-level inference
4× to >4000× increase vs. gem-dimethyl
Supports aqueous solubility optimization context
Context-dependent; reported across multiple matched pairs

Enhanced Metabolic Stability

The 3-substituted oxetane structure offers superior metabolic stability compared to other cyclic ethers. A Pfizer study on arylsulfonamides showed that progressing from carbocyclic rings to five-membered (THF) and then four-membered (oxetane) oxygen heterocycles resulted in a systematic improvement in metabolic stability in human liver microsomes (HLM). Specifically, the 3-substituted oxetane was more stable than the 3-substituted THF derivative, highlighting the unique stability of this ring system.

Evidence DimensionMetabolic Stability (HLM)
Target Compound DataHigher for 3-substituted oxetane derivatives
Comparator Or BaselineLower for 3-substituted tetrahydrofuran (THF) derivatives and carbocyclic analogs
Quantified DifferenceQualitative improvement noted as 'improvement in metabolic stability without reduction in potency'.
ConditionsHuman Liver Microsome (HLM) assay on a series of N-substituted arylsulfonamides.

High metabolic clearance is a major hurdle in drug development; using this precursor allows for the synthesis of more stable compounds, increasing the probability of creating a viable drug candidate.

Metabolic Stability
Class-level inference
Consistent reduction in metabolic degradation rate
Supports metabolic stability assessment context
Directional effect; magnitude varies by structural context

Amine Basicity Modulation

The electron-withdrawing nature of the oxetane ring can be used to fine-tune the basicity (pKa) of nearby amine groups, a critical factor for controlling off-target effects like hERG inhibition. In the development of a SYK inhibitor, introducing an oxetane moiety adjacent to a piperazine ring reduced the calculated pKaH from 8.0 to 6.4. This modification was crucial for improving the drug's selectivity profile while maintaining high solubility and cell permeability.

Evidence DimensionCalculated Amine Basicity (pKaH)
Target Compound Data6.4 (with adjacent oxetane)
Comparator Or Baseline8.0 (with adjacent ethyl group)
Quantified DifferenceΔpKaH = -1.6 units
ConditionsIn silico calculation for a piperazine moiety within a SYK inhibitor scaffold.

Controlling amine pKa is essential for avoiding safety liabilities and improving selectivity; this building block provides a direct method to achieve this without sacrificing other desirable properties.

Carbonyl Replacement
Class-level inference
Similar dipole/H-bond capacity; improved metabolic stability vs. carbonyl
Supports pKa and LogD modulation context
Validated as benzoyl bioisostere in literature review
Synthetic Form
Cross-study comparable
Methyl ester enables orthogonal protection/deprotection vs. free acid
Supports multi-step synthesis without additional protecting group steps
Selective manipulation before hydrolysis to free acid (CAS 1310381-54-4)
Purity Specification
Data to verify
≥98%
Supports synthetic reproducibility context
Source review required; research-scale availability (250 mg to 25 g)

Lead Optimization in Kinase Inhibitor Programs

This compound is an ideal precursor for synthesizing next-generation kinase inhibitors where aqueous solubility and metabolic stability are known challenges. Its utility in modulating the basicity of adjacent amines makes it particularly suitable for scaffolds containing piperazine or other basic groups, helping to mitigate off-target activities such as hERG channel binding.

Development of Orally Bioavailable Therapeutics

In programs targeting high oral bioavailability, this building block enables the introduction of the oxetane moiety to simultaneously improve solubility and metabolic stability. These are two of the most important parameters influencing successful oral drug absorption and are often difficult to optimize concurrently.

Drug-Like Scaffold Synthesis

As a versatile intermediate, Methyl 2-(oxetan-3-yl)acetate can be used in the synthesis of diverse compound libraries. The resulting oxetane-containing molecules are predisposed to have better 'drug-like' properties, including lower lipophilicity and improved permeability, compared to more traditional carbocyclic or gem-dimethyl analogs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Aqueous Solubility Optimization
Oxetane-gem-dimethyl replacement context
Solubility fold-change review vs. gem-dimethyl analogs
Metabolic Stability Studies
Oxetane vs. carbonyl bioisostere context
Metabolic degradation rate assessment
Carbonyl Replacement Strategy
Oxetane bioisostere of carbonyl groups
pKa, LogD, and metabolic stability modulation
Synthetic Route Design
Methyl ester form for orthogonal protection
Compatibility with multi-step transformations

XLogP3

-0.1

Wikipedia

Methyl (oxetan-3-yl)acetate

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